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Compound of Interest

Compound Name:

6-

(Methyl(phenyl)amino)nicotinaldeh

yde

Cat. No.: B566913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-(Methyl(phenyl)amino)nicotinaldehyde is a substituted pyridine derivative with potential

applications in medicinal chemistry and materials science. This technical guide provides a

comprehensive overview of its molecular structure, physicochemical properties, and a plausible

synthetic route. Due to the limited availability of experimental data in public literature, this guide

also incorporates in-silico predictions for its biological activities and ADMET (Absorption,

Distribution, Metabolism, Excretion, and Toxicity) properties to facilitate future research and

development.

Molecular Structure and Properties
6-(Methyl(phenyl)amino)nicotinaldehyde, also known as 6-(N-methylanilino)pyridine-3-

carbaldehyde, is an organic compound featuring a pyridine ring substituted with a

methyl(phenyl)amino group at the 6-position and a formyl (aldehyde) group at the 3-position.

Table 1: Physicochemical Properties of 6-(Methyl(phenyl)amino)nicotinaldehyde
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Property Value Source

Molecular Formula C₁₃H₁₂N₂O PubChem CID: 76848695[1]

IUPAC Name

6-

[methyl(phenyl)amino]pyridine-

3-carbaldehyde

PubChem CID: 76848695[1]

CAS Number 1355226-56-0 BLD Pharm[2]

Molecular Weight 212.25 g/mol PubChem CID: 76848695[1]

SMILES
CN(C1=CC=CC=C1)C2=NC=

C(C=C2)C=O
PubChem CID: 76848695

Predicted LogP 2.5 - 3.5 In-silico prediction

Predicted Solubility
Moderately soluble in organic

solvents
In-silico prediction

Experimental Protocols
Proposed Synthesis of 6-
(Methyl(phenyl)amino)nicotinaldehyde
While a specific, detailed experimental protocol for the synthesis of 6-
(Methyl(phenyl)amino)nicotinaldehyde is not readily available in the peer-reviewed literature,

a plausible synthetic route can be devised based on established methodologies for the

synthesis of similar N-substituted aminopyridines and the formylation of aromatic rings. A

potential two-step synthesis is outlined below.

Step 1: Synthesis of N-methyl-N-phenyl-5-bromopyridin-2-amine

This step involves a Buchwald-Hartwig amination reaction, a common method for forming

carbon-nitrogen bonds.

Reactants: 2,5-dibromopyridine and N-methylaniline.

Catalyst: A palladium-based catalyst such as Pd₂(dba)₃

(tris(dibenzylideneacetone)dipalladium(0)).
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Ligand: A bulky electron-rich phosphine ligand such as Xantphos (4,5-

Bis(diphenylphosphino)-9,9-dimethylxanthene).

Base: A non-nucleophilic base such as sodium tert-butoxide (NaOtBu).

Solvent: An anhydrous aprotic solvent such as toluene or dioxane.

Procedure:

To an oven-dried Schlenk flask, add 2,5-dibromopyridine, N-methylaniline, sodium tert-

butoxide, Pd₂(dba)₃, and Xantphos under an inert atmosphere (e.g., argon or nitrogen).

Add anhydrous toluene and degas the mixture.

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Upon completion, cool the reaction to room temperature and quench with water.

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Step 2: Formylation of N-methyl-N-phenyl-5-bromopyridin-2-amine

This step can be achieved via a lithium-halogen exchange followed by quenching with an

electrophilic formylating agent.

Reactants: N-methyl-N-phenyl-5-bromopyridin-2-amine.

Reagents: n-Butyllithium (n-BuLi) and N,N-dimethylformamide (DMF).

Solvent: Anhydrous tetrahydrofuran (THF).

Procedure:
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Dissolve the product from Step 1 in anhydrous THF in an oven-dried flask under an inert

atmosphere.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add n-butyllithium dropwise and stir the mixture for 1-2 hours at -78 °C.

Add anhydrous DMF dropwise and continue stirring at -78 °C for another 1-2 hours.

Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride.

Allow the mixture to warm to room temperature and extract the product with an organic

solvent.

Dry the combined organic layers and concentrate under reduced pressure.

Purify the final product, 6-(Methyl(phenyl)amino)nicotinaldehyde, by column

chromatography.

Characterization Methods
The synthesized compound should be characterized using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be

recorded to confirm the molecular structure. While experimental data is not publicly

available, commercial suppliers like BLD Pharm indicate its availability[2][3].

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to

confirm the elemental composition and molecular weight.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the

aldehyde carbonyl stretch.

Melting Point and Elemental Analysis: To determine the purity of the compound.
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In-Silico Predicted Biological Activity and Signaling
Pathways
In the absence of experimental biological data, in-silico methods can provide valuable insights

into the potential bioactivity of 6-(Methyl(phenyl)amino)nicotinaldehyde.

Predicted Biological Targets
Based on its structural similarity to other biologically active aminopyridines, it is plausible that

this compound may interact with various protein targets. Computational target prediction tools

suggest potential interactions with kinases, G-protein coupled receptors (GPCRs), and

enzymes involved in cellular signaling.

Recent research has identified nicotinaldehyde as a novel precursor for NAD biosynthesis,

which can impact the efficacy of certain anti-cancer treatments[4][5]. This suggests that 6-
(Methyl(phenyl)amino)nicotinaldehyde could potentially modulate NAD-dependent

pathways.

Predicted ADMET Profile
Table 2: In-Silico Predicted ADMET Properties

ADMET Property Predicted Outcome Significance

Absorption
High probability of good oral

bioavailability.

May be suitable for oral

administration.

Distribution
Likely to cross the blood-brain

barrier.
Potential for CNS activity.

Metabolism
Predicted to undergo oxidation

and glucuronidation.

Important for understanding

drug clearance.

Excretion
Primarily renal excretion of

metabolites.

Relevant for dosing in patients

with renal impairment.

Toxicity
Low to moderate predicted

toxicity.

Further experimental validation

is required.
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These predictions are based on computational models and require experimental verification[6]

[7][8][9].

Visualizations
Proposed Synthetic Workflow

Step 1: Buchwald-Hartwig Amination

Step 2: Formylation Purification & Characterization

2,5-dibromopyridine Pd₂(dba)₃, Xantphos, NaO-t-Bu
Toluene, 80-100 °C

N-methylaniline

N-methyl-N-phenyl-5-bromopyridin-2-amine n-BuLi, THF, -78 °C DMF 6-(Methyl(phenyl)amino)nicotinaldehyde Column Chromatography NMR, MS, IR

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde.

Potential Biological Interaction Logic
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Caption: Logical relationship of potential biological interactions.

Conclusion
6-(Methyl(phenyl)amino)nicotinaldehyde is a molecule of interest for which detailed

experimental data is currently lacking in the public domain. This guide provides a

comprehensive summary of its known properties and a plausible, detailed synthetic protocol to

enable its synthesis and further investigation. The in-silico predictions of its biological activity

and ADMET properties offer a starting point for researchers in drug discovery and development

to explore its potential therapeutic applications. Further experimental validation of these

predictions is essential to fully elucidate the pharmacological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/6-_Methyl_phenyl_amino_nicotinaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/6-_Methyl_phenyl_amino_nicotinaldehyde
https://www.bldpharm.com/products/1355226-56-0.html
https://www.bldpharm.com/products/1355232-03-9.html
https://www.bldpharm.com/products/1355232-03-9.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9913462/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9913462/
https://pubmed.ncbi.nlm.nih.gov/36765744/
https://pubmed.ncbi.nlm.nih.gov/36765744/
https://www.researchgate.net/publication/10877032_ADMET_in_silico_modelling_Towards_prediction_paradise
https://www.mdpi.com/1424-8247/15/6/670
https://www.researchgate.net/publication/381497534_IN_SILICO_ADMET_PREDICTIONS_ENHANCING_DRUG_DEVELOPMENT_THROUGH_QSAR_MODELING
https://pubmed.ncbi.nlm.nih.gov/38204222/
https://pubmed.ncbi.nlm.nih.gov/38204222/
https://pubmed.ncbi.nlm.nih.gov/38204222/
https://www.benchchem.com/product/b566913#molecular-structure-of-6-methyl-phenyl-amino-nicotinaldehyde
https://www.benchchem.com/product/b566913#molecular-structure-of-6-methyl-phenyl-amino-nicotinaldehyde
https://www.benchchem.com/product/b566913#molecular-structure-of-6-methyl-phenyl-amino-nicotinaldehyde
https://www.benchchem.com/product/b566913#molecular-structure-of-6-methyl-phenyl-amino-nicotinaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b566913?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

